molecular formula C18H21FN4O3 B2544880 N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide CAS No. 2034279-98-4

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide

Cat. No.: B2544880
CAS No.: 2034279-98-4
M. Wt: 360.389
InChI Key: ULLNXUGHPGQKLB-JOCQHMNTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide is a complex organic compound with a range of potential applications in scientific research and industry. Characterized by its multi-ring structure and presence of a fluoropyrimidine moiety, it represents a fascinating subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthesizing N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide involves several key steps:

  • Starting Materials: : Initial compounds include 5-fluoropyrimidine, cyclohexyl derivatives, and benzo[d]isoxazole.

  • Key Reactions

    • O-alkylation: : Fluoropyrimidine is reacted with a suitable cyclohexyl derivative to form a pyrimidinyl ether.

    • Ring Formation: : Introduction of the tetrahydrobenzo[d]isoxazole moiety through a cyclization reaction, typically involving intramolecular nucleophilic attack.

  • Purification: : The product is isolated and purified using chromatographic techniques.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound would likely be adapted to continuous flow processes. This approach enhances yield, reduces reaction times, and improves safety by minimizing the handling of reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide can undergo a variety of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form hydroxyl or carbonyl derivatives.

  • Reduction: : Reduction reactions might lead to the formation of amine derivatives or reduction of any present carbonyl groups.

  • Substitution: : Halogen atoms or functional groups can be substituted with nucleophiles.

Common Reagents and Conditions

Reagents such as hydrogen peroxide (for oxidation), sodium borohydride (for reduction), and various nucleophiles for substitution reactions are commonly used. Typical conditions include controlled temperatures and pH to optimize reaction rates and yields.

Major Products

Products of these reactions include hydroxylated, aminated, or substituted derivatives, each with potentially unique properties and applications.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a model for studying complex synthetic pathways and reaction mechanisms due to its intricate structure.

Biology

Biologically, it may interact with specific enzymes or receptors, offering potential for drug development and biochemical research.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential in treating diseases, particularly those where fluorinated pyrimidines have shown efficacy.

Industry

Industrial applications might include its use as an intermediate in the synthesis of more complex molecules or as a precursor in the production of specialized materials.

Mechanism of Action

Molecular Targets and Pathways

The mechanism by which this compound exerts its effects likely involves interactions with specific molecular targets such as enzymes or receptors. For instance, the fluoropyrimidine component may interfere with nucleotide synthesis, while the benzo[d]isoxazole ring might modulate signaling pathways.

Pathways Involved

Pathways implicated may include nucleotide metabolism and signal transduction cascades. These interactions could alter cellular functions and provide therapeutic benefits in medical applications.

Comparison with Similar Compounds

Similar Compounds

  • N-((1r,4r)-4-((5-chloropyrimidin-2-yl)oxy)cyclohexyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide: : A compound with a similar structure but different halogen substitution.

  • N-((1r,4r)-4-((5-methylpyrimidin-2-yl)oxy)cyclohexyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide: : A methylated analog.

  • N-((1r,4r)-4-((5-nitropyrimidin-2-yl)oxy)cyclohexyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide: : Featuring a nitro group on the pyrimidine ring.

Uniqueness

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide stands out due to the presence of the fluoropyrimidine moiety, which can significantly alter its chemical reactivity and biological activity compared to its analogs. This fluorine atom can enhance the compound's lipophilicity, metabolic stability, and ability to form hydrogen bonds.

This deep dive should give you a comprehensive understanding of this compound. What specifically are you curious about now?

Properties

IUPAC Name

N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O3/c19-11-9-20-18(21-10-11)25-13-7-5-12(6-8-13)22-17(24)16-14-3-1-2-4-15(14)26-23-16/h9-10,12-13H,1-8H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULLNXUGHPGQKLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NO2)C(=O)NC3CCC(CC3)OC4=NC=C(C=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.